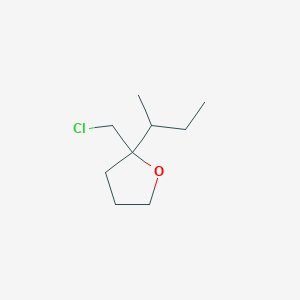
2-(Butan-2-yl)-2-(chloromethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-2-(chloromethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers with a variety of applications in organic synthesis and industrial processes. The presence of a chloromethyl group and a butan-2-yl group in this compound suggests potential reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-2-(chloromethyl)oxolane can be achieved through several methods:
Cyclization Reactions: Starting from appropriate diols or halohydrins, cyclization can be induced using acidic or basic conditions to form the oxolane ring.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-2-(chloromethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation may produce carbonyl compounds.
Scientific Research Applications
2-(Butan-2-yl)-2-(chloromethyl)oxolane may have applications in various fields:
Chemistry: As an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology and Medicine: Potential use in the synthesis of pharmaceuticals or biologically active compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-2-(chloromethyl)oxolane would depend on its specific application. In chemical reactions, it may act as a reactant or intermediate, participating in various pathways to form desired products. The molecular targets and pathways involved would be specific to the reactions or processes in which it is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simple oxolane used as a solvent and in organic synthesis.
2-Methyl-2-chloromethyl oxolane: A similar compound with a methyl group instead of a butan-2-yl group.
Uniqueness
2-(Butan-2-yl)-2-(chloromethyl)oxolane is unique due to the presence of both a butan-2-yl group and a chloromethyl group, which may confer specific reactivity and properties not found in simpler oxolanes.
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
2-butan-2-yl-2-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-3-8(2)9(7-10)5-4-6-11-9/h8H,3-7H2,1-2H3 |
InChI Key |
IOVLMWPPXYMLPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)
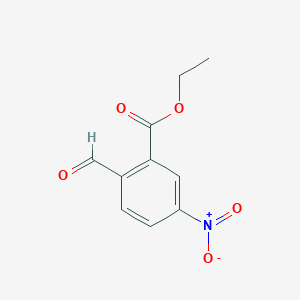

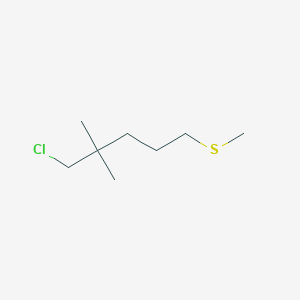
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)
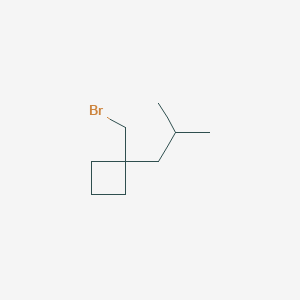

![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)

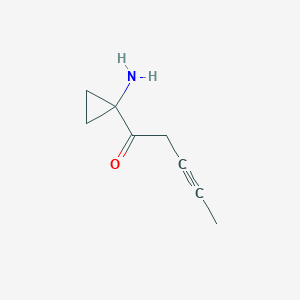
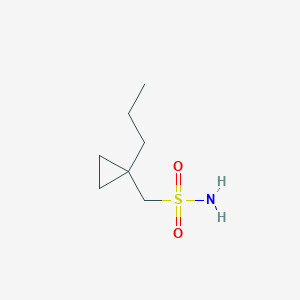
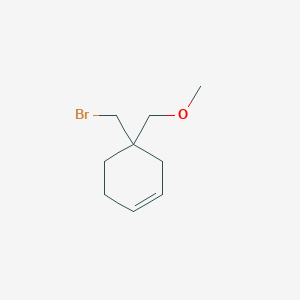
![2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13178754.png)
